molecular formula C28H31NO4 B038169 Benzyltetrahydropalmatine CAS No. 114090-45-8

Benzyltetrahydropalmatine

Cat. No. B038169
M. Wt: 445.5 g/mol
InChI Key: SXTAUSJLLADWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyltetrahydropalmatine (BTHP) is a natural alkaloid compound found in the roots of the Corydalis yanhusuo plant. It has been used for centuries in traditional Chinese medicine for its analgesic and sedative properties. In recent years, BTHP has gained attention in scientific research for its potential therapeutic applications in various diseases.

Mechanism Of Action

The exact mechanism of action of Benzyltetrahydropalmatine is not fully understood. However, it is believed to exert its effects by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Benzyltetrahydropalmatine also acts on the opioid receptors, which are involved in pain perception and addiction.

Biochemical And Physiological Effects

Benzyltetrahydropalmatine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. Benzyltetrahydropalmatine also acts on the opioid receptors, which are involved in pain perception and addiction. Additionally, Benzyltetrahydropalmatine has been found to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using Benzyltetrahydropalmatine in lab experiments is its natural origin, which makes it a safer alternative to synthetic drugs. Benzyltetrahydropalmatine has also been found to have low toxicity and few side effects. However, one limitation of using Benzyltetrahydropalmatine in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on Benzyltetrahydropalmatine. One area of focus is its potential therapeutic applications in other diseases such as Alzheimer's disease and schizophrenia. Another area of focus is the development of more efficient synthesis methods to increase the availability and reduce the cost of Benzyltetrahydropalmatine. Additionally, further studies are needed to fully understand the mechanism of action of Benzyltetrahydropalmatine and its effects on the brain and body.

Synthesis Methods

Benzyltetrahydropalmatine can be synthesized from tetrahydropalmatine (THP), which is extracted from the roots of the Corydalis yanhusuo plant. The synthesis process involves the reduction of THP using sodium borohydride in the presence of benzyl chloride.

Scientific Research Applications

Benzyltetrahydropalmatine has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, depression, and addiction. In Parkinson's disease, Benzyltetrahydropalmatine has been shown to improve motor function and reduce dyskinesia. In depression, Benzyltetrahydropalmatine has been found to have antidepressant effects by regulating the levels of neurotransmitters such as serotonin and dopamine. In addiction, Benzyltetrahydropalmatine has been shown to reduce drug-seeking behavior and withdrawal symptoms.

properties

CAS RN

114090-45-8

Product Name

Benzyltetrahydropalmatine

Molecular Formula

C28H31NO4

Molecular Weight

445.5 g/mol

IUPAC Name

8-benzyl-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline

InChI

InChI=1S/C28H31NO4/c1-30-24-11-10-20-15-22-21-17-26(32-3)25(31-2)16-19(21)12-13-29(22)23(27(20)28(24)33-4)14-18-8-6-5-7-9-18/h5-11,16-17,22-23H,12-15H2,1-4H3

InChI Key

SXTAUSJLLADWLQ-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2CC5=CC=CC=C5)OC)OC)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2CC5=CC=CC=C5)OC)OC)C=C1)OC

synonyms

enzyltetrahydropalmatine
BTHP

Origin of Product

United States

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